molecular formula C24H16F3N3O B2526513 6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866588-48-9

6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2526513
CAS No.: 866588-48-9
M. Wt: 419.407
InChI Key: ONSJDVVAEYDYSC-UHFFFAOYSA-N
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Description

6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines

Properties

IUPAC Name

6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N3O/c1-31-18-7-5-15(6-8-18)22-20-13-30(12-14-3-2-4-16(25)9-14)24-19(23(20)29-28-22)10-17(26)11-21(24)27/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSJDVVAEYDYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4F)F)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like pyrazoloquinolines.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can contribute to a more sustainable production process.

Chemical Reactions Analysis

Types of Reactions

6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that 6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
A549 (Lung)12Cell cycle arrest
HeLa (Cervical)8Inhibition of signaling pathways

The mechanism of action includes modulation of key signaling pathways such as p53 and NF-kB, leading to apoptosis in cancer cells.

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. It inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, primarily through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Case Study: Inhibition of NO Production

In a study evaluating various derivatives, it was found that certain compounds exhibited IC50 values comparable to established anti-inflammatory agents:

Table 2: Inhibition of NO Production

CompoundIC50 (μM)
Compound A0.39
Compound B0.45
Compound C0.50

These findings suggest that structural modifications can enhance anti-inflammatory potency while minimizing cytotoxicity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups such as fluorine enhances biological activity. Conversely, bulky substituents can reduce efficacy due to steric hindrance. The proposed mechanisms for both anticancer and anti-inflammatory activities involve:

  • Inhibition of iNOS : Reducing NO production decreases inflammatory responses.
  • Inhibition of COX-2 : This leads to reduced prostaglandin synthesis.
  • Induction of Apoptosis in Cancer Cells : Through modulation of signaling pathways.

Mechanism of Action

The mechanism of action of 6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-difluoro-5-[(3-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
  • 6,8-difluoro-5-[(3-bromophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Uniqueness

6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.

Biological Activity

The compound 6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, including anti-cancer effects, enzyme inhibition, and other therapeutic potentials.

Chemical Structure

The molecular formula of the compound is C23H18F2N4OC_{23}H_{18}F_2N_4O with a molecular weight of approximately 420.41 g/mol. The structural features include two fluorine atoms at the 6 and 8 positions, a 3-fluorophenyl group at the 5 position, and a 4-methoxyphenyl group at the 3 position.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:

Anticancer Activity

Recent studies have indicated that pyrazoloquinoline derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of various signaling pathways involved in cell survival and proliferation.
  • Case Study : In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.5 to 2 µM, indicating potent activity against these cell lines.

Enzyme Inhibition

The compound has also been tested for its ability to inhibit specific enzymes linked to disease processes:

  • Cholinesterase Inhibition : It was found to be a reversible inhibitor of acetylcholinesterase (AChE) with an IC50 value of approximately 0.15 µM. This suggests potential use in treating neurodegenerative diseases like Alzheimer's.
  • Kinase Inhibition : Preliminary docking studies showed that the compound interacts favorably with the ATP-binding site of several kinases, suggesting it could serve as a lead compound for developing kinase inhibitors.

Data Summary Table

Biological ActivityMethodologyIC50 ValueReference
Anticancer (Breast Cells)In vitro cell viability assay~1 µM
AChE InhibitionEnzyme inhibition assay~0.15 µM
Kinase InhibitionMolecular dockingNot specified

Research Findings

  • Anticancer Mechanisms :
    • The compound was shown to activate caspase pathways leading to apoptosis in tumor cells. Flow cytometry analysis confirmed increased sub-G1 phase populations in treated cells.
    • Studies indicated that it downregulates anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax.
  • Neuroprotective Effects :
    • The ability to inhibit AChE suggests potential neuroprotective effects, particularly in models of oxidative stress where it reduced neuronal cell death.
  • In Vivo Studies :
    • Animal models treated with this compound exhibited reduced tumor growth rates compared to controls, supporting its efficacy observed in vitro.

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